Target Confirmation: Zikv-IN-2 Is Experimentally Validated as a ZIKV NS5 MTase Inhibitor
Zikv-IN-2 (compound 3a) was confirmed via both experimental methyltransferase enzymatic assays and molecular docking studies to directly inhibit ZIKV NS5 MTase activity [1]. In contrast, Zikv-IN-1 exhibits high-affinity binding to the ZIKV RNA-dependent RNA polymerase (RdRp) domain (Kd = 1.87 μM) and does not target the MTase active site, while Zikv-IN-3 (compound 5a) is also an MTase inhibitor but with distinct structural features (3-oxime versus 3-alcohol) [2]. This target-specific validation distinguishes Zikv-IN-2 from non-MTase ZIKV inhibitors and positions it within a defined SAR series.
| Evidence Dimension | Molecular target and binding domain |
|---|---|
| Target Compound Data | ZIKV NS5 MTase enzymatic inhibition confirmed; IC50 = 38.86 μM; molecular docking validated binding pose |
| Comparator Or Baseline | Zikv-IN-1: ZIKV RdRp domain binder (Kd = 1.87 μM); no reported MTase inhibition |
| Quantified Difference | Targets distinct ZIKV NS5 functional domain (MTase vs. RdRp) |
| Conditions | ZIKV NS5 MTase enzymatic assay using capped RNA substrate; molecular docking with ZIKV NS5 MTase crystal structure |
Why This Matters
Selecting a compound with experimentally confirmed target engagement ensures experimental reproducibility and avoids confounding results from off-target or misattributed mechanisms in mechanistic studies.
- [1] Qian W, et al. Discovery of dehydroandrographolide derivatives with C19 hindered ether as potent anti-ZIKV agents with inhibitory activities to MTase of ZIKV NS5. Eur J Med Chem. 2022;243:114710. PMID: 36055002. View Source
- [2] MedChemExpress. ZIKV-IN-1 (HY-151444) Technical Datasheet. 2024. View Source
